molecular formula C27H32N4O B3985923 N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide

N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide

Cat. No. B3985923
M. Wt: 428.6 g/mol
InChI Key: ZAUIAVXLFZQHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide, also known as PEPB, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzamide derivatives and has been studied extensively for its potential applications in the field of neuroscience.

Mechanism of Action

N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide acts as a selective antagonist of the dopamine D2 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in dopamine signaling, which can have a range of effects on the brain and behavior. This compound has also been shown to have an affinity for other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity and increase catalepsy, which is a state of immobility. This compound has also been shown to decrease the release of dopamine in the striatum and increase the release of acetylcholine in the prefrontal cortex.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide in lab experiments is that it is a highly selective antagonist of the dopamine D2 receptor, making it a useful tool for investigating the role of this receptor in various behaviors. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide. One direction is to investigate its potential use as a treatment for Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could investigate the potential use of this compound as a tool for studying the neural circuits involved in reward and motivation.

Scientific Research Applications

N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide has been used in several scientific studies to investigate its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use as a treatment for Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system.

properties

IUPAC Name

N-(1-phenylethyl)-4-[4-(2-pyridin-2-ylethylamino)piperidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O/c1-21(22-7-3-2-4-8-22)30-27(32)23-10-12-26(13-11-23)31-19-15-25(16-20-31)29-18-14-24-9-5-6-17-28-24/h2-13,17,21,25,29H,14-16,18-20H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUIAVXLFZQHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide
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N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide
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